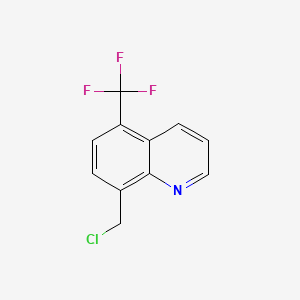![molecular formula C16H14O B15157318 1-[2-(2-Phenylethenyl)phenyl]ethanone](/img/structure/B15157318.png)
1-[2-(2-Phenylethenyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Phenylethenyl)phenyl]ethanone is an organic compound with the molecular formula C16H14O It is characterized by the presence of a phenylethenyl group attached to a phenyl ring, which is further connected to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(2-Phenylethenyl)phenyl]ethanone can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-Phenylethenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Phenylethenyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Phenylethenyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ethanone group can form hydrogen bonds with active site residues, influencing enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-(PhenylaMino)phenyl)ethanone: Similar structure but with an amino group instead of a phenylethenyl group.
Ethanone, 1-[4-(1,2,2-triphenylethenyl)phenyl]-: Contains a triphenylethenyl group instead of a phenylethenyl group.
Uniqueness: 1-[2-(2-Phenylethenyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its phenylethenyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C16H14O |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[2-(2-phenylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI-Schlüssel |
CVXNFZXOZQEBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
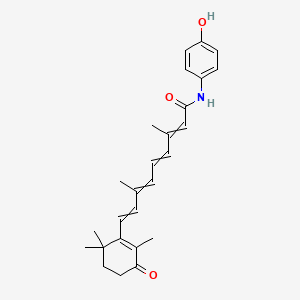
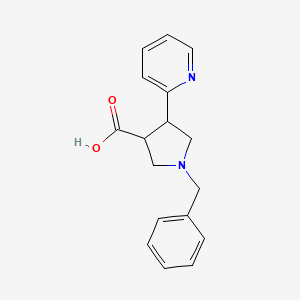
azanium](/img/structure/B15157259.png)
![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)
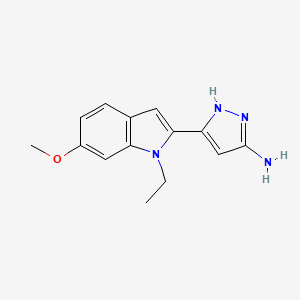
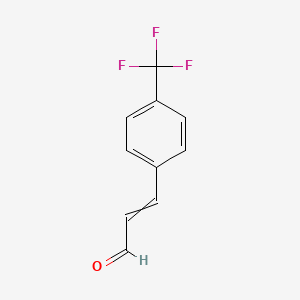
![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)
![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)
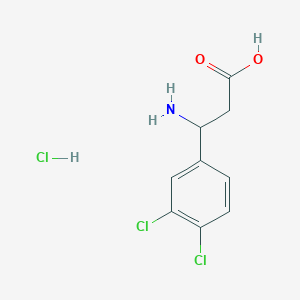
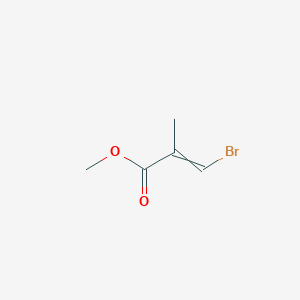
![2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
